1-Isopropylhydrazine

Toxicology Metabolism CYP450

1-Isopropylhydrazine (CAS 2257-52-5) is a monoalkylhydrazine derivative characterized by a hydrazine core substituted with an isopropyl group, yielding the molecular formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol. This compound exists as a liquid at room temperature with a boiling point of 106–120°C (depending on pressure) and a predicted pKa of 8.34.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 2257-52-5
Cat. No. B1211640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylhydrazine
CAS2257-52-5
Synonyms1-isopropylhydrazine
1-isopropylhydrazine hydrochloride
1-isopropylhydrazine monohydrochloride
1-isopropylhydrazine oxalate
1-isopropylhydrazine sulfate
1-isopropylhydrazine sulfate (2:1)
isopropylhydrazine
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCC(C)NN
InChIInChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3
InChIKeyKJAQRHMKLVGSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylhydrazine (CAS 2257-52-5) Technical Procurement Overview


1-Isopropylhydrazine (CAS 2257-52-5) is a monoalkylhydrazine derivative characterized by a hydrazine core substituted with an isopropyl group, yielding the molecular formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol . This compound exists as a liquid at room temperature with a boiling point of 106–120°C (depending on pressure) and a predicted pKa of 8.34 . It is commonly supplied as the hydrochloride salt (CAS 16726-41-3) to enhance stability and solubility [1]. 1-Isopropylhydrazine serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds, and is a known metabolite of the monoamine oxidase inhibitor iproniazid [2].

1-Isopropylhydrazine: Why Alkylhydrazine Substitution Is Not Straightforward


Alkylhydrazines are not interchangeable; subtle differences in alkyl chain branching and length profoundly alter biological activation, metabolic stability, and physicochemical behavior. For instance, 1-isopropylhydrazine exhibits a 3- to 10-fold higher electron paramagnetic resonance (EPR) signal intensity for free radical generation when metabolized by CYP2E1 compared to 1-methylhydrazine [1]. Additionally, the branched isopropyl group confers distinct boiling point and salt melting point characteristics that directly impact purification and handling protocols . These quantifiable differences necessitate compound-specific procurement rather than generic substitution for applications requiring precise reactivity, analytical standards, or metabolic modeling.

1-Isopropylhydrazine (CAS 2257-52-5) Technical Differentiation Evidence


CYP2E1-Mediated Free Radical Generation: 3- to 10-Fold Higher EPR Signal vs. Methylhydrazine

In reconstituted vesicular systems containing ethanol-inducible CYP2E1, the EPR signal intensity for free radical intermediates formed from 1-isopropylhydrazine was 3- to 5-fold higher than that from 1-methylhydrazine, and 3- to 10-fold higher than that from 1-ethylhydrazine [1]. This demonstrates that the branched isopropyl group markedly enhances substrate recognition and turnover by CYP2E1 relative to linear or smaller alkyl analogs.

Toxicology Metabolism CYP450

Boiling Point Discrimination: Enabling Separation from n-Propylhydrazine

1-Isopropylhydrazine exhibits a boiling point of 106–107°C at 750 Torr, which is distinct from its linear isomer n-propylhydrazine (119–120°C at 759 Torr) . This 13–14°C difference provides a practical distillation window for separating these otherwise identical-molecular-weight compounds, a critical consideration in synthetic and analytical workflows.

Separation Science Purification Analytical Chemistry

Hydrochloride Salt Melting Point: Facilitating Solid-State Handling vs. Methylhydrazine HCl

1-Isopropylhydrazine hydrochloride (CAS 16726-41-3) melts at 115–125°C, a substantially higher and more practical temperature range than methylhydrazine hydrochloride (77–79°C) . This elevated melting point reflects the increased lattice energy imparted by the branched alkyl group, conferring greater thermal stability during storage and handling.

Formulation Stability Handling

MAO Inhibition Kinetics: Preincubation Requirement Shared with Iproniazid

1-Isopropylhydrazine requires a preincubation period of at least 15 minutes with mitochondrial preparations to achieve maximum monoamine oxidase (MAO) inhibition, a kinetic profile identical to its prodrug iproniazid but distinct from benzylhydrazine, which exerts immediate inhibition [1]. This time-dependent inhibition reflects the requirement for metabolic activation or enzyme conformational change.

Pharmacology Enzyme Inhibition Drug Metabolism

1-Isopropylhydrazine (CAS 2257-52-5) Application Scenarios


CYP2E1 Activity Probe in Mechanistic Toxicology

1-Isopropylhydrazine's 3- to 10-fold enhanced EPR signal in CYP2E1-containing systems [1] positions it as a highly sensitive substrate for detecting and quantifying CYP2E1 activity in liver microsomes and recombinant enzyme assays. This makes it invaluable for toxicological studies investigating alcohol-induced enzyme induction, drug-drug interactions, and the metabolic activation of hydrazine-based prodrugs.

Synthesis of Iproniazid Analogs and MAO Inhibitors

As the active metabolite of iproniazid, 1-isopropylhydrazine is the essential starting material for synthesizing iproniazid derivatives and other MAO inhibitors. The requirement for a 15-minute preincubation to achieve full MAO inhibition [2] provides a built-in quality control metric for confirming the identity and purity of synthesized hydrazine-containing drug candidates.

Isomer-Specific Purification and Analytical Reference Standard

The 13–14°C boiling point difference between 1-isopropylhydrazine and its linear isomer n-propylhydrazine enables their separation via fractional distillation. Consequently, high-purity 1-isopropylhydrazine serves as a critical reference standard for developing and validating analytical methods (e.g., GC, HPLC) aimed at quantifying specific alkylhydrazines in environmental or biological matrices.

Stable Hydrochloride Salt for Synthetic Stock Solutions

1-Isopropylhydrazine hydrochloride's elevated melting point (115–125°C) relative to methylhydrazine hydrochloride (77–79°C) provides superior ambient stability, making it the preferred form for preparing stock solutions in organic synthesis, particularly in reactions requiring precise stoichiometry and long-term storage of the hydrazine nucleophile.

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